2-Bromo-3'-fluorobenzofenona

Descripción general

Descripción

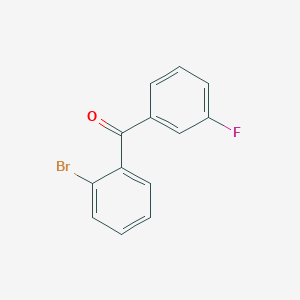

2-Bromo-3’-fluorobenzophenone: is an organic compound with the molecular formula C13H8BrFO It is a derivative of benzophenone, where the phenyl rings are substituted with bromine and fluorine atoms

Aplicaciones Científicas De Investigación

2-Bromo-3’-fluorobenzophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a building block for medicinal compounds.

Industry: Used in the production of specialty chemicals and materials.

Mecanismo De Acción

Target of Action

Similar compounds like benzylic halides typically react via an sn2 pathway for primary halides and an sn1 pathway for secondary and tertiary halides .

Mode of Action

The mode of action of 2-Bromo-3’-fluorobenzophenone involves interactions with its targets, leading to changes at the molecular level. The compound can participate in nucleophilic substitution reactions, where a nucleophile attacks the carbon atom at the same time that the bromine atom leaves, forming a bromide anion .

Biochemical Pathways

It’s known that benzylic halides, which are structurally similar, can undergo free radical reactions, leading to the formation of various products .

Pharmacokinetics

The compound’s molecular weight of 27911 suggests that it may have suitable properties for absorption and distribution in the body.

Result of Action

The compound’s ability to participate in nucleophilic substitution reactions suggests that it could potentially modify molecular structures or cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-3’-fluorobenzophenone. For instance, the rate of nucleophilic substitution reactions can be influenced by factors such as temperature, solvent, and the presence of other chemical species .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3’-fluorobenzophenone typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 2-bromobenzoyl chloride and 3-fluorobenzene.

Friedel-Crafts Acylation: The key step in the synthesis is the Friedel-Crafts acylation reaction. In this reaction, 2-bromobenzoyl chloride reacts with 3-fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Purification: The crude product is purified by recrystallization or column chromatography to obtain pure 2-Bromo-3’-fluorobenzophenone.

Industrial Production Methods

Industrial production of 2-Bromo-3’-fluorobenzophenone follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: The Friedel-Crafts acylation is carried out in large reactors with precise control over temperature and reaction time.

Continuous Flow Systems: Some industrial processes may use continuous flow systems to enhance efficiency and yield.

Purification and Quality Control: The product is purified using industrial-scale techniques such as distillation and crystallization. Quality control measures ensure the purity and consistency of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-3’-fluorobenzophenone undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The bromine and fluorine substituents on the phenyl rings make the compound susceptible to electrophilic aromatic substitution reactions.

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in nucleophilic substitution reactions.

Reduction: The carbonyl group can be reduced to form alcohols or other derivatives.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe) or sulfuric acid (H2SO4).

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) under basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Electrophilic Aromatic Substitution: Substituted benzophenone derivatives.

Nucleophilic Substitution: Substituted benzophenone derivatives with different functional groups.

Reduction: Alcohol derivatives of benzophenone.

Comparación Con Compuestos Similares

Similar Compounds

2-Bromo-4’-fluorobenzophenone: Similar structure but with the fluorine atom in a different position.

3-Bromo-2’-fluorobenzophenone: Similar structure but with the bromine and fluorine atoms swapped.

4-Bromo-3’-fluorobenzophenone: Similar structure but with the bromine atom in a different position.

Uniqueness

2-Bromo-3’-fluorobenzophenone is unique due to the specific positioning of the bromine and fluorine atoms, which influences its chemical reactivity and potential applications. The combination of these substituents provides distinct electronic and steric effects, making it valuable for specific synthetic and research purposes.

Actividad Biológica

2-Bromo-3'-fluorobenzophenone (CAS No. 951885-65-7) is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

2-Bromo-3'-fluorobenzophenone is characterized by the presence of a bromine atom at the 2-position and a fluorine atom at the 3'-position of the benzophenone structure. Its molecular formula is with a molecular weight of approximately 279.11 g/mol. The unique halogen substitutions enhance its reactivity and potential interactions with biological targets.

The biological activity of 2-Bromo-3'-fluorobenzophenone primarily arises from its ability to interact with various biomolecules. The compound can undergo nucleophilic substitution reactions, which are typical for benzylic halides. This reaction mechanism allows it to modify molecular structures or influence cellular processes through:

- Enzyme Inhibition: The compound may inhibit specific enzymes, altering metabolic pathways.

- Protein-Ligand Interactions: It can bind to proteins, affecting their function and activity.

1. Enzyme Inhibition Studies

Research indicates that 2-Bromo-3'-fluorobenzophenone has been utilized in studies focusing on enzyme inhibition. The structural features of the compound allow it to act as a competitive inhibitor for certain enzymes, particularly those involved in metabolic pathways relevant to drug metabolism and detoxification processes.

2. Anticancer Research

Preliminary studies suggest that compounds with similar structures exhibit anticancer properties. While specific research on 2-Bromo-3'-fluorobenzophenone is limited, its potential as an anticancer agent is supported by findings from structurally related compounds that show genotoxic effects and the ability to induce apoptosis in cancer cells.

3. Pharmacological Investigations

The compound is also being explored for its pharmacological properties, particularly in drug development. Its unique structure makes it a valuable intermediate in synthesizing new therapeutic agents aimed at treating various diseases.

Case Studies and Research Findings

Toxicological Considerations

While exploring the biological activity of 2-Bromo-3'-fluorobenzophenone, it is essential to consider its potential toxicity. Compounds with bromine and fluorine substituents have been associated with various toxicological effects, including genotoxicity and carcinogenicity. The compound's safety profile requires thorough investigation through:

- In Vivo Studies: Assessing long-term exposure effects on various organ systems.

- Genotoxicity Assays: Evaluating the potential for DNA damage and mutagenic effects.

Propiedades

IUPAC Name |

(2-bromophenyl)-(3-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrFO/c14-12-7-2-1-6-11(12)13(16)9-4-3-5-10(15)8-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBDDPXLKWVKTGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901261020 | |

| Record name | Methanone, (2-bromophenyl)(3-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901261020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951885-65-7 | |

| Record name | Methanone, (2-bromophenyl)(3-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, (2-bromophenyl)(3-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901261020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.